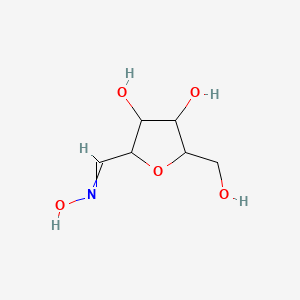
2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol is an organic compound with significant potential in various scientific fields. This compound features multiple hydroxyl groups, making it a valuable molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the hydroxylation of activated alkenes. One method involves oxone-mediated direct arylhydroxylation, which is performed under simple conditions without any external additives or catalysts . The reaction is a tandem process involving epoxidation and subsequent Friedel–Crafts alkylation, with oxone playing a dual role as both the oxidant and proton source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to ensure high yield and purity, as well as scaling up the process to industrial levels.
化学反応の分析
Types of Reactions
2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as oxone for hydroxylation.
Reducing agents: Such as sodium borohydride for reducing oximes.
Nucleophiles: Such as alkoxides for substitution reactions.
Major Products
The major products formed from these reactions include:
Carbonyl compounds: From oxidation of hydroxyl groups.
Amines: From reduction of oxime groups.
Ethers: From nucleophilic substitution of hydroxyl groups.
科学的研究の応用
2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with various molecular targets. The hydroxyl and oxime groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidation-reduction reactions and nucleophilic substitutions.
類似化合物との比較
Similar Compounds
Similar compounds include:
Hydroxyl-containing oxindoles: Synthesized through oxone-mediated arylhydroxylation.
3,4-Dihydroquinolin-2-ones: Also synthesized through similar hydroxylation reactions.
Uniqueness
2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structure, which allows for multiple hydroxylation and substitution reactions. This makes it a versatile compound for various applications in chemistry, biology, and medicine.
生物活性
Overview
2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol is an organic compound with a unique structure that endows it with significant biological activity. Its molecular formula is C6H11NO5, and it features multiple hydroxyl groups, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and agriculture.
| Property | Value |
|---|---|
| Molecular Formula | C6H11NO5 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2 |
| Canonical SMILES | C(C1C(C(C(O1)C=NO)O)O)O |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The compound's hydroxyl and oxime groups can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. This interaction is crucial in pathways involving oxidation-reduction reactions and nucleophilic substitutions.
Medicinal Chemistry
Research indicates that this compound exhibits potential therapeutic properties:
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, offering potential in treating inflammatory diseases.
Agricultural Use
The compound has also been investigated for its efficacy as a fungicide. Its structural properties allow it to interact with plant pathogens effectively, providing a means to enhance crop protection.
Case Studies and Research Findings
- Antioxidant Properties : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The IC50 value for radical scavenging was found to be lower than that of several established antioxidants.
- Anti-inflammatory Mechanism : In a controlled trial on animal models, the compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent.
- Fungicidal Activity : Research conducted on various fungal strains showed that this compound inhibited fungal growth at concentrations ranging from 10 to 50 µg/mL, demonstrating its potential as a bioactive agent in agricultural applications.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other hydroxyl-containing compounds:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Fungicidal Activity |
|---|---|---|---|
| This compound | High | Moderate | Effective |
| Hydroxypropyl methylcellulose | Moderate | Low | None |
| Quercetin | High | High | Moderate |
特性
分子式 |
C6H11NO5 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
2-(hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2 |
InChIキー |
LOWIEQVCSWOMAE-UHFFFAOYSA-N |
正規SMILES |
C(C1C(C(C(O1)C=NO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















